molecular formula C9H13NO3S B12004859 4-methylphenyl N,N-dimethylsulfamate

4-methylphenyl N,N-dimethylsulfamate

Katalognummer: B12004859
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: RIMZNKUVGXSBNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methylphenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C9H13NO3S. It is known for its unique chemical structure, which includes a sulfamate group attached to a 4-methylphenyl ring. This compound is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of 4-methylphenyl N,N-dimethylsulfamate typically involves the reaction of 4-methylphenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-methylphenyl N,N-dimethylsulfamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-methylphenyl N,N-dimethylsulfamate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of 4-methylphenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

4-methylphenyl N,N-dimethylsulfamate can be compared with other similar compounds such as:

    N,N-dimethyl-N’-tolylsulfonyldiamide: Similar in structure but with different substituents on the phenyl ring.

    Dimethyl [ (4-methylphenyl)sulfamoyl]amine: Another compound with a similar sulfamate group but different overall structure. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.

Eigenschaften

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

(4-methylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO3S/c1-8-4-6-9(7-5-8)13-14(11,12)10(2)3/h4-7H,1-3H3

InChI-Schlüssel

RIMZNKUVGXSBNT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OS(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.